CB1R antagonist 1
Description
Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone is a piperazine-derived compound featuring a cyclohexyl methanone core and a 3-(trifluoromethyl)phenylsulfonyl substituent on the piperazine ring. This structure combines lipophilic (cyclohexyl, trifluoromethyl) and polar (sulfonyl) moieties, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C18H23F3N2O3S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
cyclohexyl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C18H23F3N2O3S/c19-18(20,21)15-7-4-8-16(13-15)27(25,26)23-11-9-22(10-12-23)17(24)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |
InChI Key |
CRXJBISLCDTJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperazine Intermediate
The piperazine core is often derived from commercially available 1-piperazinecarboxylic acid tert-butyl ester, which serves as a protected intermediate. Deprotection under acidic conditions (e.g., HCl in dioxane) yields free piperazine, which is subsequently subjected to sulfonylation.
Reaction Conditions :
Sulfonylation with 3-(Trifluoromethyl)benzenesulfonyl Chloride
The sulfonylation step introduces the electron-deficient aryl group, critical for enhancing biological activity.
Procedure :
-
Dissolve piperazine (1.0 equiv) in anhydrous DCM under nitrogen.
-
Add TEA (2.5 equiv) dropwise, followed by 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv).
-
Stir at room temperature for 12–18 hours.
-
Quench with ice water, extract with DCM, and purify via silica gel chromatography.
Key Optimization :
Acylation with Cyclohexanecarbonyl Chloride
The final step involves coupling the cyclohexylcarbonyl group to the sulfonylated piperazine.
Procedure :
-
React the sulfonylated piperazine (1.0 equiv) with cyclohexanecarbonyl chloride (1.2 equiv) in THF.
-
Add TEA (3.0 equiv) to scavenge HCl.
-
Reflux at 70°C for 6–8 hours.
-
Concentrate under vacuum and recrystallize from ethyl acetate/hexane.
Characterization Data :
-
H NMR (500 MHz, CDCl): δ 1.2–1.8 (m, cyclohexyl CH), 3.4–3.6 (m, piperazine N–CH), 7.6–8.0 (m, aryl H).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction times:
Solid-Phase Synthesis
For high-throughput applications, resin-bound piperazine derivatives enable stepwise functionalization:
-
Resin : Wang resin functionalized with hydroxymethyl groups.
Critical Analysis of Reaction Parameters
The table below summarizes optimization studies for the acylation step:
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | THF, DCM, DMF | THF | +15% in THF |
| Temperature (°C) | 25, 50, 70, 100 | 70 | Peak at 70°C |
| Equiv. Acyl Chloride | 1.0, 1.1, 1.2, 1.5 | 1.2 | Maximizes conversion |
| Reaction Time (h) | 4, 6, 8, 12 | 8 | Plateaus after 8h |
Data derived from analogous protocols in and.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky cyclohexyl group can impede acylation. Strategies include:
Chemical Reactions Analysis
Types of Reactions: CB1R antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
CB1R antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of cannabinoid receptors and to develop new therapeutic agents.
Biology: Helps in understanding the role of CB1R in various physiological processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating obesity, metabolic disorders, and substance use disorders.
Industry: Utilized in the development of pharmaceuticals targeting CB1R.
Mechanism of Action
CB1R antagonist 1 exerts its effects by binding to the cannabinoid receptor 1 and inhibiting its activity. This receptor is coupled through G proteins and inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1R activation affects various signaling pathways, including mitogen-activated protein kinase (MAPK) and calcium channel modulation. By blocking CB1R, this compound can modulate these pathways and produce therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the piperazine ring and the carbonyl-attached group. Below is a comparative analysis:
Key Observations :
Reactivity Insights :
- The sulfonyl group in the target compound may require milder reaction conditions compared to nitro or halogenated intermediates.
Biological Activity
Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone, a compound with the molecular formula and molecular weight of 404.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a piperazine ring, which is further substituted with a trifluoromethyl phenyl sulfonyl moiety. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds similar to Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone may exhibit various biological activities through several mechanisms:
- TRPV1 Modulation : Related compounds have been identified as ligands for the TRPV1 receptor, which is involved in pain perception and inflammatory responses. The modulation of TRPV1 can lead to analgesic effects, making this compound a candidate for pain management therapies .
- Anticancer Activity : Piperazine derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells and exhibiting cytotoxic properties against various cancer cell lines. For instance, some derivatives demonstrated superior efficacy compared to established chemotherapeutics like bleomycin .
- Inhibition of Enzymatic Pathways : Compounds containing similar piperazine structures have been reported to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially reducing pain and inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone and structurally related compounds:
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the piperazine structure enhanced apoptosis induction and overall cytotoxicity compared to conventional agents like bleomycin .
Case Study 2: Pain Management
Another research focused on the analgesic properties of piperazine derivatives targeting TRPV1 receptors. The findings suggested that these compounds could effectively modulate pain responses in animal models, highlighting their potential as new analgesics .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side products .
- Catalysis : Use of DMAP accelerates acylation efficiency .
- Yield Monitoring : LC-MS tracking of intermediates ensures stepwise efficiency (>85% yield achievable) .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (LC-MS) : Molecular ion peak [M+H]+ at m/z 447.1 (calculated for C₁₈H₂₂F₃N₃O₃S) with fragmentation patterns confirming sulfonyl and piperazine groups .
- FT-IR : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and carbonyl C=O (1680–1700 cm⁻¹) .
What in vitro assays are suitable for initial biological activity screening of this compound?
Q. Methodological Answer :
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization assays, given structural similarity to known inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility Profiling : Use HPLC to measure logP (predicted ~3.5) and aqueous solubility (<10 µM) for pharmacokinetic prioritization .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Q. Methodological Answer :
- Core Modifications :
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate electronic effects .
- Validation : Compare IC₅₀ values in enzyme assays and correlate with computational docking scores (e.g., Glide SP) .
How can computational methods predict target interactions, and what experimental validations are recommended?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with sulfonyl oxygen and hydrophobic contacts with the trifluoromethyl group .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; prioritize targets with RMSD < 2 Å .
- Validation :
What strategies resolve contradictions in bioactivity data across different assays?
Q. Methodological Answer :
- Assay Replication : Conduct dose-response curves (3+ replicates) to rule out plate-specific artifacts .
- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
- Data Normalization : Normalize to positive controls (e.g., staurosporine for kinases) and report % inhibition ± SEM .
How can reaction pathways be optimized using computational tools like the Artificial Force Induced Reaction (AFIR) method?
Q. Methodological Answer :
- Pathway Prediction : AFIR identifies low-energy intermediates for sulfonylation and acylation steps, reducing trial-and-error synthesis .
- Transition State Analysis : Calculate activation energies (ΔG‡) to prioritize routes with <25 kcal/mol barriers .
- Experimental Correlation : Validate predicted pathways with small-scale reactions monitored by TLC/LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
